TRPV1 Antagonism: Eicosapentaenoyl Serotonin vs. Arachidonoyl Serotonin
The TRPV1 antagonistic potency of eicosapentaenoyl serotonin (EPA-5-HT) is derived from a study investigating structure-activity relationships in N-acyl serotonins. While the parent molecule, arachidonoyl serotonin (AA-5-HT), is a potent TRPV1 antagonist (IC50 = 37-40 nM against 100 nM capsaicin), replacing the arachidonoyl portion with saturated 11- or 12-carbon fatty acids yields compounds that potently inhibit capsaicin-induced TRPV1 channel activation. However, the specific replacement with eicosapentaenoic acid (EPA) in EPA-5-HT has not been directly quantified in a head-to-head comparison. The available data suggests that the EPA-5-HT retains a capacity for TRPV1 antagonism, but its exact potency relative to AA-5-HT remains unknown [1].
| Evidence Dimension | TRPV1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Potency not directly quantified; retains antagonist capacity. |
| Comparator Or Baseline | Arachidonoyl serotonin (AA-5-HT): IC50 = 37-40 nM (vs. 100 nM capsaicin) [1] |
| Quantified Difference | Unknown; direct comparative data unavailable. |
| Conditions | HEK-293 cells overexpressing human or rat TRPV1; capsaicin-induced activation assay. |
Why This Matters
This evidence highlights a critical knowledge gap: while EPA-5-HT is known to interact with TRPV1, its potency has not been benchmarked against the standard AA-5-HT, underscoring the need for specific use of EPA-5-HT in TRPV1 research where the omega-3 fatty acid context is a key experimental variable.
- [1] Maione, S., et al. (2007). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British Journal of Pharmacology, 150(6), 766-781. View Source
